molecular formula C17H26BNO3 B2852827 (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol CAS No. 1206641-40-8

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol

Cat. No. B2852827
M. Wt: 303.21
InChI Key: SBYUJLXMCLUPCB-HNNXBMFYSA-N
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Description

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Suzuki–Miyaura Coupling

Specific Scientific Field

Organic Chemistry

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .

Methods of Application or Experimental Procedures

The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Results or Outcomes

The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .

Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

Specific Scientific Field

Materials Chemistry

Summary of the Application

Pinacol esters of boronic acids have been used to tune the viscoelastic properties of glucose-responsive polymer hydrogels. These hydrogels can release insulin under high-glucose conditions .

Methods of Application or Experimental Procedures

The hydrogels are fabricated by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions .

Results or Outcomes

The hydrogel derived from the bis [(pinacolato)boryl]methane crosslinker exhibits superior insulin release properties due to the softness of the hydrogel matrix .

Preparation of Sulfinamide Derivatives

Summary of the Application

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives .

Methods of Application or Experimental Procedures

This involves reacting phenylboronic acid pinacol ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Results or Outcomes

The outcome is the formation of sulfinamide derivatives .

Biomedical Applications

Specific Scientific Field

Biomedical Science

Summary of the Application

Phenylboronic acid-functionalized compounds have been explored for their biomedical applications .

Methods of Application or Experimental Procedures

These compounds can function as glucose-sensitive polymers .

Results or Outcomes

These glucose-sensitive polymers enable self-regulated insulin release in the treatment of diabetes, besides functioning as a diagnostic agent .

Protective Groups in Carbohydrate Chemistry

Specific Scientific Field

Carbohydrate Chemistry

Summary of the Application

Phenylboronic acid pinacol ester has been used as a protective group in carbohydrate chemistry .

Methods of Application or Experimental Procedures

This involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Results or Outcomes

The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

properties

IUPAC Name

(3S)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUJLXMCLUPCB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol

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